![molecular formula C17H12ClNO5 B5627463 4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methoxyphenyl acetate](/img/structure/B5627463.png)
4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methoxyphenyl acetate
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Overview
Description
Synthesis Analysis
The synthesis of 4H-3,1-benzoxazin-2-yl derivatives involves several chemical reactions, including the reactions of 4-acetoxy-2H-1,4-benzoxazin-3-ones with nucleophiles, highlighting the major reaction center at the positively-charged nitrogen atom (Hashimoto et al., 1979). Additionally, the creation of 4H-1,2-benzoxazines with electron-withdrawing substituents offers a method for synthesizing functionalized derivatives, serving as potent intermediates for further chemical modifications (Nakamura et al., 2003).
Molecular Structure Analysis
A detailed structural analysis using X-ray diffraction and DFT calculations was conducted on a similar compound, revealing its crystalline structure and molecular geometry, which are crucial for understanding the compound's reactivity and interaction with other molecules (Demir et al., 2015).
Chemical Reactions and Properties
The reactivity of benzoxazinone derivatives towards various nucleophiles and their subsequent transformations into a range of compounds with diverse biological activities are of significant interest. The reactions include bromination, ethanolysis, and aminolysis, leading to a variety of products with potential applications (Soliman et al., 2023).
Physical Properties Analysis
The physical properties, including UV, IR, and luminescence spectra, of methoxy-substituted benzoxazin-4-ones were examined. The intramolecular hydrogen bond (IHB) strength, influenced by the position of the methoxy group, affects the luminescence properties, indicating the importance of molecular structure on physical characteristics (Loseva et al., 1971).
Chemical Properties Analysis
The degradation and phytotoxicity of benzoxazinone derivatives, which possess interesting biological properties like antimicrobial, antifeedant, and insecticidal activities, have been explored. Their potential agronomic utility highlights the importance of understanding the chemical properties of these compounds (Macias et al., 2006).
properties
IUPAC Name |
[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-methoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO5/c1-9(20)23-14-6-3-10(7-15(14)22-2)16-19-13-8-11(18)4-5-12(13)17(21)24-16/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRMOQLXAGYRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methoxyphenyl acetate |
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